N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that features a tetrahydroisoquinoline core linked to an oxan-4-yl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized via Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The oxan-4-yl group can be introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-4-yl)-2-(4-propoxyazepan-1-yl)acetamide
- N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-(oxan-4-yl)prop-2-enamide
Uniqueness
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific combination of the tetrahydroisoquinoline core, oxan-4-yl group, and carboxamide functional group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14/h1-4,13-14,16H,5-10H2,(H,17,18) |
InChI Key |
MJPRNJUKTBMCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2 |
Origin of Product |
United States |
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